molecular formula C8H10N4S B13274013 2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B13274013
M. Wt: 194.26 g/mol
InChI Key: WCXBDHOSMJMVAR-UHFFFAOYSA-N
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Description

2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the thiazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at room temperature under ultrasonic activation . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which can influence its biological activity and selectivity. Its potential as a topoisomerase I inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C8H10N4S

Molecular Weight

194.26 g/mol

IUPAC Name

2-ethyl-N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C8H10N4S/c1-3-5-12-6-7(9-2)10-4-11-8(6)13-5/h4H,3H2,1-2H3,(H,9,10,11)

InChI Key

WCXBDHOSMJMVAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N=CN=C2S1)NC

Origin of Product

United States

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